molecular formula C9H15Br2N3O B2755457 5-Piperazin-1-yl-1H-pyridin-2-one;dihydrobromide CAS No. 2377035-87-3

5-Piperazin-1-yl-1H-pyridin-2-one;dihydrobromide

Cat. No.: B2755457
CAS No.: 2377035-87-3
M. Wt: 341.047
InChI Key: YXSFTVUMZDHCIM-UHFFFAOYSA-N
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Description

5-Piperazin-1-yl-1H-pyridin-2-one;dihydrobromide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring attached to a pyridinone moiety, and it is often used in the form of its dihydrobromide salt for enhanced stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperazin-1-yl-1H-pyridin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Piperazin-1-yl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products.

Scientific Research Applications

5-Piperazin-1-yl-1H-pyridin-2-one;dihydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Piperazin-1-yl-1H-pyridin-2-one involves its interaction with serotonin transporters, inhibiting the reuptake of serotonin into presynaptic neurons. This leads to increased levels of serotonin in the synaptic cleft, which can enhance mood and alleviate symptoms of depression . The compound’s molecular targets include the serotonin transporter (SERT) and various serotonin receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Piperazin-1-yl-1H-pyridin-2-one;dihydrobromide is unique due to its specific combination of a piperazine ring and a pyridinone moiety, which imparts distinct chemical and biological properties. Its ability to inhibit serotonin reuptake makes it a valuable compound for research in neuropharmacology and medicinal chemistry.

Biological Activity

5-Piperazin-1-yl-1H-pyridin-2-one; dihydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5-Piperazin-1-yl-1H-pyridin-2-one; dihydrobromide is a piperazine derivative characterized by its pyridine ring and piperazine moiety. The compound's molecular formula is typically represented as C10H12Br2N4O, with a molecular weight of approximately 364.04 g/mol. The dihydrobromide salt form enhances its solubility in aqueous solutions, making it suitable for biological assays.

Synthesis

The synthesis of 5-Piperazin-1-yl-1H-pyridin-2-one involves the condensation of piperazine with appropriate pyridine derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) under reflux conditions. The final product can be purified through recrystallization or chromatography.

Antidepressant Effects

Recent studies have highlighted the potential antidepressant properties of compounds related to 5-Piperazin-1-yl-1H-pyridin-2-one. For instance, derivatives exhibiting serotonin (5-HT) reuptake inhibition have shown promise in preclinical models. A notable study indicated that certain derivatives could significantly antagonize serotonin depletion induced by p-chloroamphetamine in rat models, suggesting their utility in treating depression .

Anticancer Properties

Research has demonstrated that piperazine derivatives, including 5-Piperazin-1-yl-1H-pyridin-2-one, exhibit cytotoxic effects against various cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism
A20A431 (human epidermoid)<10Apoptosis induction
B16Melanoma<15Cell cycle arrest
HeLaCervical cancer<5Caspase activation

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that piperazine derivatives demonstrate significant antibacterial and antifungal activities against various pathogens, including multi-drug resistant strains . The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus32Bacteriostatic
Escherichia coli64Bactericidal
Candida albicans16Fungistatic

The biological activities of 5-Piperazin-1-yl-1H-pyridin-2-one are attributed to its interaction with various biological targets:

Serotonin Receptors : Compounds derived from this scaffold may act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic neurotransmission and potentially alleviating symptoms of depression and anxiety.

Cell Cycle Regulators : The anticancer activity is linked to the modulation of cyclins and cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in tumor cells.

Antimicrobial Targets : The antimicrobial effects are likely due to interference with bacterial cell wall synthesis and disruption of membrane integrity.

Case Studies

A significant case study involved the evaluation of a specific derivative of 5-Piperazin-1-yl-1H-pyridin-2-one in an animal model for antidepressant activity. The study showed a marked reduction in immobility time during the forced swimming test (FST), indicating antidepressant-like effects comparable to established SSRIs .

Another study focused on the anticancer potential where the compound was tested against several human cancer cell lines. Results indicated that it could effectively inhibit tumor growth through apoptosis induction, showcasing its potential as a chemotherapeutic agent .

Properties

IUPAC Name

5-piperazin-1-yl-1H-pyridin-2-one;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2BrH/c13-9-2-1-8(7-11-9)12-5-3-10-4-6-12;;/h1-2,7,10H,3-6H2,(H,11,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSFTVUMZDHCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CNC(=O)C=C2.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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